tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves several steps. The compound has been synthesized with high yield and is crucial for developing drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment . It’s also used in the synthesis of intermediates for small molecule anticancer drugs.Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17)
. The molecular weight of the compound is 277.368. Chemical Reactions Analysis
The compound is versatile and can be used in synthesizing structurally diverse compounds. It’s used in acylation reactions, highlighting the self-activation capabilities through neighboring group effects.Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.368.Scientific Research Applications
Catalysis and Polymerization
One study discusses the synthesis and polymerization of related compounds, demonstrating their catalytic activity in acylation chemistry. This research showcases the effectiveness of polymers containing a 4-amino-pyridyl derivative in acylation reactions, highlighting the self-activation capabilities through neighboring group effects (Mennenga et al., 2015).
Synthesis of Anticancer Intermediates
Another significant application is in the synthesis of intermediates for small molecule anticancer drugs. For instance, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate, has been synthesized with high yield. This compound is crucial for developing drugs targeting the PI3K/AKT/mTOR pathway in cancer treatment (Zhang et al., 2018).
Medicinal Chemistry: Intermediates for Biologically Active Compounds
Further research includes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in the synthesis of crizotinib and other biologically active compounds. This showcases the compound's role in developing targeted therapies (Kong et al., 2016).
Structural Analysis and Drug Development
The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine, leading to a compound with a 1-methyl-1H-pyrazol-5-yl substituent, was studied for its potential in drug development, demonstrating the versatility of tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate derivatives in synthesizing structurally diverse compounds (Richter et al., 2009).
Mechanism of Action
While the exact mechanism of action is not specified in the search results, it is known that TAK-659, a small molecule inhibitor, has been developed as a potential therapeutic agent for the treatment of various types of cancer.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXSQCMINSKVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods III
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